molecular formula C11H18N2O3 B1428337 tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate CAS No. 1251005-47-6

tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate

Katalognummer: B1428337
CAS-Nummer: 1251005-47-6
Molekulargewicht: 226.27 g/mol
InChI-Schlüssel: WSAIROQUSBKKFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate: is a bicyclic compound known for its potent inhibitory effects on glutamate transporters. This compound has garnered significant interest in the scientific community due to its potential therapeutic applications in various diseases.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate typically involves the reaction of 3,8-diazabicyclo[4.2.0]octane with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the tert-butyl ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: The compound has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of glutamate transporters, which makes it a candidate for the treatment of neurological disorders such as epilepsy and neurodegenerative diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a wide range of industrial applications .

Wirkmechanismus

The mechanism of action of tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate involves the inhibition of glutamate transporters. By binding to these transporters, the compound prevents the uptake of glutamate, leading to increased extracellular levels of this neurotransmitter. This action can modulate synaptic transmission and has potential therapeutic effects in neurological disorders.

Vergleich Mit ähnlichen Verbindungen

  • tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
  • tert-Butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride

Comparison: While these compounds share a similar bicyclic structure, tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate is unique due to its potent inhibitory effects on glutamate transporters. This specific activity sets it apart from other similar compounds, making it particularly valuable in neurological research and potential therapeutic applications .

Biologische Aktivität

Overview

tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate is a bicyclic compound that has gained attention for its significant biological activities, particularly as an inhibitor of glutamate transporters. This property positions it as a potential therapeutic agent for various neurological disorders, including epilepsy and neurodegenerative diseases.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1251005-47-6
  • Molecular Formula : C11_{11}H18_{18}N2_2O3_3
  • Molecular Weight : 226.27 g/mol

The primary mechanism of action for this compound involves the inhibition of glutamate transporters (specifically EAATs). By binding to these transporters, the compound prevents the reuptake of glutamate, leading to increased extracellular levels of this neurotransmitter. This modulation of glutamate levels can influence synaptic transmission and has implications for treating conditions characterized by excitotoxicity.

Inhibition of Glutamate Transporters

Research indicates that this compound exhibits potent inhibitory effects on glutamate transporters, which are critical in regulating neurotransmitter levels in the brain. Elevated glutamate levels are associated with various neurological conditions, making this compound a promising candidate for therapeutic development.

Case Studies and Research Findings

  • Neuroprotective Effects : Studies have demonstrated that compounds with similar structures can protect neuronal cells from excitotoxicity induced by excessive glutamate exposure. The protective mechanisms may involve reducing oxidative stress and inflammation in neuronal tissues.
  • Potential in Neurological Disorders : The inhibition of glutamate reuptake has been linked to potential benefits in treating epilepsy and other neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The ability to modulate synaptic activity through glutamate levels presents a novel approach to therapy.
  • Comparative Studies : In comparative studies with other bicyclic compounds, this compound has shown superior efficacy in inhibiting glutamate transporters compared to structurally similar compounds like tert-butyl 3,8-diazabicyclo[4.2.0]octane-7-carboxylate.

Data Table: Comparison with Related Compounds

Compound NameCAS NumberMolecular WeightGlutamate Transporter Inhibition
This compound1251005-47-6226.27 g/molHigh
tert-butyl 3,8-diazabicyclo[4.2.0]octane-7-carboxylate1251005-52-3226.27 g/molModerate
tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate885271-73-8226.27 g/molLow

Synthetic Routes

The synthesis of this compound typically involves:

  • Starting Material : Reaction between 3,8-diazabicyclo[4.2.0]octane and tert-butyl chloroformate.
  • Catalysts : Use of triethylamine as a base to facilitate ester formation.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain pure product.

Eigenschaften

IUPAC Name

tert-butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-4-8-7(6-13)9(14)12-8/h7-8H,4-6H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAIROQUSBKKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Reactant of Route 2
tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Reactant of Route 3
tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Reactant of Route 5
tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Reactant of Route 6
tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.